molecular formula C14H12ClNO4 B14365781 6-Methylphenanthridine;perchloric acid CAS No. 90421-71-9

6-Methylphenanthridine;perchloric acid

Cat. No.: B14365781
CAS No.: 90421-71-9
M. Wt: 293.70 g/mol
InChI Key: GLLVGPMHMHPUPW-UHFFFAOYSA-N
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Description

6-Methylphenanthridine;perchloric acid is a compound that combines the heterocyclic aromatic compound 6-Methylphenanthridine with perchloric acid. 6-Methylphenanthridine is a derivative of phenanthridine, which is a nitrogen-containing polycyclic aromatic hydrocarbon. Perchloric acid is a strong acid commonly used in analytical chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylphenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-phenylbenzamides under basic conditions, often catalyzed by copper . Another method involves the use of visible light-mediated cyclization of benzamides using a photocatalyst like 1-chloroanthraquinone .

Industrial Production Methods

Industrial production of 6-Methylphenanthridine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methylphenanthridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenanthridinone derivatives.

    Reduction: Reduction reactions can convert it to dihydrophenanthridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like dichromate or other strong oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Phenanthridinone derivatives.

    Reduction: Dihydrophenanthridine derivatives.

    Substitution: Various substituted phenanthridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-Methylphenanthridine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of nucleic acids and inhibiting the replication of cancer cells . Additionally, it may interact with enzymes and proteins, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound of 6-Methylphenanthridine, known for its biological activities.

    Phenanthridinone: An oxidized derivative with potential pharmacological applications.

    Dihydrophenanthridine: A reduced derivative with different chemical properties.

Uniqueness

6-Methylphenanthridine is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interactions with molecular targets and improve its pharmacological profile compared to other phenanthridine derivatives .

Properties

CAS No.

90421-71-9

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

6-methylphenanthridine;perchloric acid

InChI

InChI=1S/C14H11N.ClHO4/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)

InChI Key

GLLVGPMHMHPUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=CC=CC=C13.OCl(=O)(=O)=O

Origin of Product

United States

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